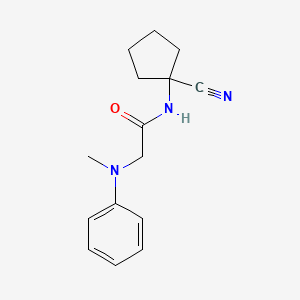

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide

Descripción

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide is a synthetic acetamide derivative characterized by a cyclopentyl cyan group and a methyl(phenyl)amino side chain. Its synthesis involves multi-step processes, starting with the preparation of N-(1-cyanocyclopentyl)acetamide (1) via established methods . Subsequent reduction of the nitrile group using Raney nickel yields N-[(1-aminomethyl)cyclopentyl]acetamide (2), which is further reacted with phenyl isothiocyanate to form intermediates like N-[(1-((3-phenylthioureido)methyl)cyclopentyl]acetamide (3) .

Propiedades

Fórmula molecular |

C15H19N3O |

|---|---|

Peso molecular |

257.33 g/mol |

Nombre IUPAC |

N-(1-cyanocyclopentyl)-2-(N-methylanilino)acetamide |

InChI |

InChI=1S/C15H19N3O/c1-18(13-7-3-2-4-8-13)11-14(19)17-15(12-16)9-5-6-10-15/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,19) |

Clave InChI |

HKLKZYMSWWYFTO-UHFFFAOYSA-N |

SMILES canónico |

CN(CC(=O)NC1(CCCC1)C#N)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide typically involves the reaction of 1-cyanocyclopentylamine with 2-(methyl(phenyl)amino)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then stirred at a specific temperature, often around room temperature or slightly elevated, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopentyl or methyl(phenyl)amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides or amines.

Aplicaciones Científicas De Investigación

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include a cyanocyclopentyl core, a methyl(phenyl)amino group, and an acetamide backbone. Below is a comparison with analogous compounds:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₆H₂₁N₃O.

Structural Flexibility and Conformational Analysis

- Cyanocyclopentyl Core: The cyclopentyl ring provides moderate rigidity, balancing conformational flexibility and binding specificity. This contrasts with the fully rigid naphthalen-2-ylsulfonyl group in 6e .

- Amide Group Planarity : In related N-substituted 2-arylacetamides (e.g., dichlorophenyl derivatives), the amide group’s planarity and hydrogen-bonding propensity (N—H⋯O) influence dimer formation and crystal packing .

Actividad Biológica

N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyanocyclopentyl moiety linked to a methyl(phenyl)amino group through an acetamide functional group. The synthesis typically involves multiple steps, starting from cyclopentanone and incorporating cyanide sources under basic conditions to form the cyanocyclopentyl intermediate. Subsequent nucleophilic substitution reactions introduce the phenyl group.

The biological activity of N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as inflammation and microbial adherence .

Antimicrobial Activity

Research indicates that compounds related to N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the adherence of Porphyromonas gingivalis, a key pathogen in periodontal disease, thereby reducing its virulence in vitro .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can attenuate lipopolysaccharide-induced NF-κB activation, a critical pathway in inflammatory responses . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance anti-inflammatory potency .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(1-Cyanocyclopentyl)-2-(methyl(phenyl)amino)acetamide suggests favorable absorption characteristics with minimal toxicity observed in cell viability assays. Compounds tested showed no significant cytotoxic effects on human cell lines at concentrations below 20 μM, indicating a promising safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.